6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-14(10-1-2-12-13(7-10)22-8-16-12)19-5-3-11(4-6-19)21-15-18-17-9-23-15/h1-2,7-9,11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKFRGXJGAHVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole typically involves the reaction of 1,3,4-thiadiazole derivatives with piperidine and benzothiazole precursors. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The piperidine moiety is then introduced through a nucleophilic substitution reaction, followed by the formation of the benzothiazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole and benzothiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the heterocyclic rings, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit significant antiviral activities. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various viruses, including Dengue virus (DENV) and Tobacco mosaic virus (TMV). In one study, a derivative demonstrated an EC50 value of 7.2 ± 0.3 μM against DENV, highlighting the potential of thiadiazole derivatives in antiviral drug development .
Anticancer Activity
The benzothiazole scaffold has been extensively studied for its anticancer properties. Various benzothiazole derivatives have shown promising results in inhibiting tumor cell proliferation across different cancer types. For example, compounds similar to 6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole were evaluated in vitro against cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HCT-116 (colon). Results indicated moderate to high antiproliferative activity with IC50 values ranging from 3.97 to 33.14 μM .
Case Study 1: Antiviral Efficacy
A study published in MDPI evaluated various thiadiazole derivatives for their antiviral efficacy against TMV. One compound demonstrated a significant curative effect with a CE (%) of 49.9 ± 6.3 against TMV, underscoring the potential application of thiadiazoles in agricultural virology .
Case Study 2: Anticancer Activity
In a comparative study focusing on new benzothiazole derivatives, researchers conducted antiproliferative assays on multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells . The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological profiles:
Pharmacokinetic Considerations
- Lipophilicity : The piperidine-thiadiazole group in the target compound may balance hydrophilicity and lipophilicity, enhancing bioavailability compared to highly polar sulfonamides .
Biological Activity
6-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article presents a detailed overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 347.4 g/mol
- CAS Number : 2176270-15-6
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results. For instance, studies have demonstrated that similar thiadiazole derivatives possess antibacterial activity comparable to established antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is notable. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. A study highlighted the anti-inflammatory effects of related compounds in the same class, suggesting that modifications in the thiadiazole structure can enhance these properties .
Anticancer Activity
Preliminary investigations into the anticancer properties of thiadiazole derivatives indicate that they may induce apoptosis in cancer cells. Specifically, compounds similar to this compound have been shown to inhibit tumor growth in various cancer models. For example:
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
In a study published by Moise et al., new thiadiazole derivatives were synthesized and evaluated for their biological activities. The study reported that certain derivatives exhibited significant anti-inflammatory and antimicrobial activities when tested against standard pathogens . The findings underscore the potential of modifying the piperidine and thiadiazole moieties to enhance biological efficacy.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis conducted on various thiadiazole derivatives revealed that specific substitutions on the benzothiazole ring could significantly affect biological activity. For instance, compounds with electron-withdrawing groups showed improved anticancer properties compared to those without such modifications . This highlights the importance of molecular design in developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
